molecular formula C8H10N2O4 B167324 2,5-Dimethoxy-4-nitroaniline CAS No. 6313-37-7

2,5-Dimethoxy-4-nitroaniline

Cat. No.: B167324
CAS No.: 6313-37-7
M. Wt: 198.18 g/mol
InChI Key: ZTQGTYFYOODGOQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitroaniline: is an organic compound with the molecular formula C8H10N2O4 . It is characterized by the presence of two methoxy groups and a nitro group attached to an aniline ring. This compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitroaniline typically involves the nitration of 2,5-dimethoxyaniline. The reaction is carried out by treating 2,5-dimethoxyaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the rate of nitration and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethoxy-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitroaniline involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for arylamine N-acetyltransferase, which catalyzes the transfer of an acetyl group to the compound. This reaction is crucial in the metabolism of aromatic amines and can influence various biological pathways .

Comparison with Similar Compounds

Comparison: 2,5-Dimethoxy-4-nitroaniline is unique due to the presence of both methoxy and nitro groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-nitroaniline lacks the methoxy groups, which significantly alters its chemical properties and reactivity.

Properties

IUPAC Name

2,5-dimethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGTYFYOODGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064223
Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-37-7
Record name 2,5-Dimethoxy-4-nitrobenzenamine
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Record name 2,5-Dimethoxy-4-nitroaniline
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Record name 2,5-Dimethoxy-4-nitroaniline
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Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Record name 2,5-dimethoxy-4-nitroaniline
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Record name 2,5-DIMETHOXY-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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